N-乙酰嘌呤霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Acetylpuromycin is a non-ribotoxic form of the antibiotic puromycin . It downregulates SnoN and Ski protein expression and promotes TGF-β signaling . It is formed in puromycin-resistant S. alboniger that endogenously express puromycin-acetyltransferase .

Synthesis Analysis

The gene encoding a puromycin N-acetyltransferase from Streptomyces alboniger has been cloned next to the SV40 early promoter in a mammalian cells-Escherichia coli shuttle vector . When this construction was introduced into VERO cells, it expressed the relevant enzymic activity .

Molecular Structure Analysis

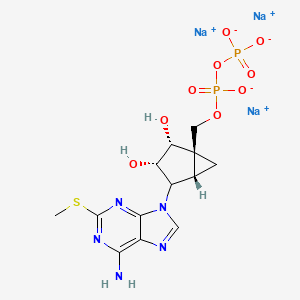

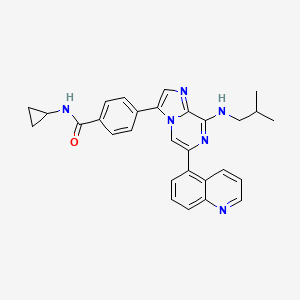

The molecular formula of N-Acetylpuromycin is C24H31N7O6 . Its average mass is 513.546 Da and its monoisotopic mass is 513.233582 Da .

Chemical Reactions Analysis

The crystal structure of PAC has been solved using X-ray crystallography, revealing it to be a member of the GCN5-related N-acetyltransferase (GNAT) family of acetyltransferases . Based on structures in complex with acetyl-CoA or the reaction products CoA and acetylated puromycin, four classes of mutations in and around the catalytic site were designed and tested for activity .

Physical And Chemical Properties Analysis

The solubility of N-Acetylpuromycin is up to 100 mM in DMSO and up to 100 mM in 1eq. HCl .

科学研究应用

表达重组蛋白的哺乳动物细胞系的建立

N-乙酰嘌呤霉素用于结构引导的嘌呤霉素 N-乙酰转移酶突变体选择,以建立表达重组蛋白的哺乳动物细胞系 {svg_1}. 在哺乳动物细胞中产生的治疗性蛋白作为主要药物类别出现,得益于药物选择策略的适应,使稳定转染的细胞系能够合成和分泌高水平的重组蛋白 {svg_2}.

增强选择严格性

结构引导的嘌呤霉素 N-乙酰转移酶功能操控可用于增强选择严格性,以建立分泌高水平重组蛋白的哺乳动物细胞系 {svg_3}.

下调 SnoN 和 Ski 蛋白表达

已发现 N-乙酰嘌呤霉素可以下调 SnoN 和 Ski 蛋白表达 {svg_4}. 这可能对研究这些蛋白及其在各种细胞过程中的作用具有意义。

促进 TGF-β 信号传导

N-乙酰嘌呤霉素独立于 MAPK 激活,促进 TGF-β 信号传导 {svg_5}. 这在研究 TGF-β 信号通路及其在各种生物过程中的作用方面可能有用。

嘌呤霉素的非核糖体毒性形式

N-乙酰嘌呤霉素是抗生素嘌呤霉素的非核糖体毒性形式 {svg_6}. 这使其成为研究嘌呤霉素效应而不产生核糖体毒性作用的有用工具。

在嘌呤霉素抗性细胞中的应用

N-乙酰嘌呤霉素是在内源性表达嘌呤霉素乙酰转移酶的嘌呤霉素抗性 S. alboniger 中形成的 {svg_7}. 这在研究这些细胞中的抗性机制方面可能有用。

作用机制

Target of Action

N-Acetylpuromycin primarily targets the 60S ribosomal proteins . These proteins play a crucial role in protein synthesis within the cell. The compound interacts with several 60S ribosomal proteins, including L10-like, L13a, L23, L15, L19, L23a, and others .

Mode of Action

N-Acetylpuromycin is a non-ribotoxic form of the antibiotic puromycin . It is formed in puromycin-resistant S. alboniger that endogenously express puromycin-acetyltransferase . In cells that express puromycin-N-acetyltransferase, the enzyme responsible for the biosynthesis of N-acetylpuromycin, puromycin application induces downregulation of the negative regulators of TGF-β signaling SnoN and Ski without activating MAPK or inhibition of protein synthesis .

Biochemical Pathways

The biologically inactive compound N-acetylpuromycin is the last intermediate of the puromycin antibiotic biosynthetic pathway in Streptomyces alboniger . Culture filtrates from either this organism or Streptomyces lividans transformants harboring the puromycin biosynthetic gene cluster cloned in low-copy-number cosmids contained an enzymic activity which hydrolyzes N-acetylpuromycin to produce the active antibiotic .

Pharmacokinetics

It is known that the compound is a non-ribotoxic form of the antibiotic puromycin . This suggests that it may have different absorption, distribution, metabolism, and excretion (ADME) properties compared to puromycin.

Result of Action

N-Acetylpuromycin downregulates SnoN and Ski protein expression, promoting TGF-β signaling independently of MAPK activation . . This results in significant changes at the molecular and cellular levels, influencing the behavior of the cell.

Action Environment

The action of N-Acetylpuromycin can be influenced by various environmental factors. For instance, the presence of puromycin-N-acetyltransferase, the enzyme responsible for the biosynthesis of N-Acetylpuromycin, can affect the compound’s action . Additionally, the compound’s action can be influenced by the cellular environment, including the presence of other molecules and cellular conditions.

未来方向

生化分析

Biochemical Properties

N-Acetylpuromycin plays a significant role in biochemical reactions, particularly in the context of antibiotic resistance. It is synthesized by the enzyme puromycin-N-acetyltransferase, which acetylates puromycin to form N-Acetylpuromycin . This compound interacts with several biomolecules, including the negative regulators of TGF-β signaling, SnoN and Ski. In AD293(Pr) cells expressing puromycin-N-acetyltransferase, the application of puromycin leads to the downregulation of SnoN and Ski without activating MAPK or inhibiting protein synthesis . This interaction highlights the role of N-Acetylpuromycin in modulating cellular signaling pathways.

Cellular Effects

N-Acetylpuromycin has notable effects on various cell types and cellular processes. In AD293(Pr) cells, it induces the downregulation of SnoN and Ski proteins, which are negative regulators of TGF-β signaling . This modulation of TGF-β signaling can influence cell function, including cell proliferation, differentiation, and apoptosis. Additionally, N-Acetylpuromycin does not bind to ribosomes or inhibit protein synthesis, making it a unique compound in its class . Its effects on cell signaling pathways and gene expression underscore its potential impact on cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of N-Acetylpuromycin involves its interaction with puromycin-N-acetyltransferase, which acetylates puromycin to form N-Acetylpuromycin . This acetylation prevents the compound from binding to ribosomes, thereby avoiding the inhibition of protein synthesis. Instead, N-Acetylpuromycin downregulates the expression of SnoN and Ski proteins, promoting TGF-β signaling . This mechanism highlights the compound’s ability to modulate cellular signaling pathways without affecting protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetylpuromycin have been observed to change over time. The compound is stable and can be stored at -20°C for up to four years . In AD293(Pr) cells, the application of puromycin leads to the downregulation of SnoN and Ski proteins over time, without activating MAPK or inhibiting protein synthesis . These observations suggest that N-Acetylpuromycin maintains its biochemical activity over extended periods, making it a reliable compound for long-term studies.

Dosage Effects in Animal Models

The effects of N-Acetylpuromycin vary with different dosages in animal models. While specific dosage studies on N-Acetylpuromycin are limited, general observations from related compounds like puromycin indicate that higher doses can lead to toxic effects It is essential to determine the optimal dosage to balance efficacy and safety in animal models

Metabolic Pathways

N-Acetylpuromycin is involved in metabolic pathways related to antibiotic resistance. The enzyme puromycin-N-acetyltransferase acetylates puromycin to form N-Acetylpuromycin, which is then secreted by the producing organism . This metabolic pathway highlights the role of N-Acetylpuromycin in self-protection mechanisms in puromycin-producing microorganisms. The compound’s interaction with enzymes and cofactors involved in its biosynthesis underscores its significance in metabolic processes.

Transport and Distribution

N-Acetylpuromycin is transported and distributed within cells and tissues through specific mechanisms. In Streptomyces alboniger, the compound is secreted by the organism after being synthesized by puromycin-N-acetyltransferase

Subcellular Localization

The subcellular localization of N-Acetylpuromycin is influenced by its biochemical properties and interactions with cellular components. In Streptomyces alboniger, N-Acetylpuromycin is secreted into the environment after its synthesis In mammalian cells, the compound’s effects on cellular signaling pathways suggest that it may localize to specific compartments or organelles involved in these processes

属性

IUPAC Name |

(2S)-2-acetamido-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N7O6/c1-13(33)28-16(9-14-5-7-15(36-4)8-6-14)23(35)29-18-17(10-32)37-24(20(18)34)31-12-27-19-21(30(2)3)25-11-26-22(19)31/h5-8,11-12,16-18,20,24,32,34H,9-10H2,1-4H3,(H,28,33)(H,29,35)/t16-,17+,18+,20+,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADKVYSQIGJMFP-IYRMOJGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC2C(OC(C2O)N3C=NC4=C3N=CN=C4N(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=CN=C4N(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N7O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does N-acetylpuromycin relate to the antibiotic puromycin?

A: N-acetylpuromycin is converted into the active antibiotic puromycin by the enzyme N-acetylpuromycin N-acetylhydrolase (encoded by the napH gene) [, ]. This enzymatic deacetylation step is crucial for activating the antibiotic.

Q2: What is the significance of the pur8 gene in relation to N-acetylpuromycin?

A: The pur8 gene, located within the puromycin biosynthetic gene cluster (pur cluster), encodes a highly hydrophobic polypeptide (Pur8) []. Pur8 is thought to act as a transmembrane transporter, potentially involved in the efflux of puromycin and possibly N-acetylpuromycin from the bacterial cell. This efflux mechanism contributes to puromycin resistance in Streptomyces alboniger [].

Q3: How is N-acetylpuromycin involved in the study of puromycin resistance mechanisms?

A3: Understanding the biosynthesis of puromycin, including the role of N-acetylpuromycin and the pur8 gene, is crucial for addressing antibiotic resistance. Identifying the enzymes and transport systems involved can provide targets for developing novel antibiotics or strategies to circumvent resistance mechanisms.

Q4: Are there other enzymes involved in the pathway leading to N-acetylpuromycin formation?

A: Yes, research suggests that N-acetylpuromycin might be formed by the N-acetylation of O-demethylpuromycin, a precursor in the pathway []. This reaction is likely catalyzed by a specific N-acetyltransferase. Further research is needed to confirm the specific steps and enzymes involved in the formation of N-acetylpuromycin within the pur cluster.

Q5: What are the implications of understanding the puromycin biosynthetic pathway for biotechnology?

A: The pac gene, encoding puromycin N-acetyltransferase, has been explored as a reporter gene in transgenic animals []. This application highlights the broader biotechnological potential of understanding and manipulating genes within the pur cluster.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)

![5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B609315.png)

![4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid](/img/structure/B609316.png)